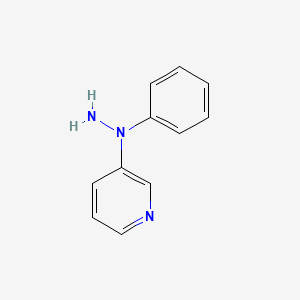

3-(1-Phenylhydrazino)pyridine

Description

3-(1-Phenylhydrazino)pyridine is a heterocyclic compound featuring a pyridine core substituted with a phenylhydrazino group at the 3-position. Its structural analogs, such as 3-(piperidin-4-ylmethoxy)pyridine derivatives, have been extensively studied as inhibitors of lysine-specific demethylase 1 (LSD1), a key epigenetic enzyme overexpressed in cancers . This article focuses on comparing 3-(1-Phenylhydrazino)pyridine with structurally related pyridine-based LSD1 inhibitors, emphasizing their design, activity, and selectivity.

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-phenyl-1-pyridin-3-ylhydrazine |

InChI |

InChI=1S/C11H11N3/c12-14(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9H,12H2 |

InChI Key |

AUNBMXVIRXVMHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CN=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylhydrazino)pyridine typically involves the reaction of phenylhydrazine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where phenylhydrazine acts as the nucleophile and reacts with a suitable pyridine derivative in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of 3-(1-Phenylhydrazino)pyridine may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Phenylhydrazino)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of 3-(1-Phenylhydrazino)pyridine, as well as substituted pyridine derivatives.

Scientific Research Applications

3-(1-Phenylhydrazino)pyridine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and interactions.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-(1-Phenylhydrazino)pyridine is unique due to its specific structural features. Similar compounds include other phenylhydrazine derivatives and pyridine derivatives. the presence of the phenylhydrazino group in the pyridine ring sets it apart from other compounds.

Comparison with Similar Compounds

Core Structural Variations

Pyridine vs. Pyrazine Cores

Pyridine-based compounds (e.g., 3-(piperidin-4-ylmethoxy)pyridine) exhibit superior LSD1 inhibition compared to benzene or pyrazine analogs. For instance, compound 12 (pyridine core, Ki = 4.0 μM) showed stronger LSD1 inhibition than its pyrazine counterpart 8 (Ki = 9.1 μM) . The pyridine ring enables favorable electrostatic interactions with the FAD cofactor and Tyr761 in LSD1’s active site .

Its absence in the LSD1 inhibitors suggests that substituents like piperidin-4-ylmethoxy are more critical for target engagement .

Substituent Effects on Activity

Piperidin-4-ylmethoxy Group The 3-(piperidin-4-ylmethoxy) group is indispensable for LSD1 inhibition. For example, compound 2 (IC50 = 62 nM) showed >250-fold higher activity than its non-piperidine analog 1 (IC50 = 15.7 μM) . Protonated piperidine forms hydrogen bonds with Asp555 in LSD1, enhancing binding .

Aryl Substituents

- Cyanophenyl Groups: Compound 9 (5-cyanophenyl, Ki = 540 nM) exhibited 18-fold greater potency than 8 (unsubstituted phenyl, Ki = 9.1 μM) .

- Fluorophenyl Groups : Compound 13 (4-fluorophenyl, Ki = 220 nM) demonstrated 10-fold higher activity than 5 (unsubstituted phenyl, Ki = 2.3 μM) .

Methyl and Halogen Substituents Methyl (compound 6, Ki = 32.2 μM) and bromo (compound 7, Ki = 26.2 μM) groups moderately enhance activity but are less impactful than cyano or fluoro groups .

Enzyme Selectivity

LSD1 vs. MAO-A/MAO-B LSD1 inhibitors with 3-(piperidin-4-ylmethoxy)pyridine scaffolds show exceptional selectivity over monoamine oxidases (MAOs). For example:

- Compound 17 (Ki = 29 nM for LSD1) exhibited >640-fold selectivity for LSD1 over MAO-B .

- Compound 22 (Ki = 2.6 μM for MAO-B) maintained high LSD1 selectivity due to its potent LSD1 inhibition (Ki = 29 nM) .

Role of Substituents

Electron-withdrawing groups (e.g., 4-CF3, -OCF3) on the pyridine ring minimize MAO-B binding while enhancing LSD1 affinity .

Cellular Activity and Toxicity

- Antiproliferative Effects: Compound 17 (Ki = 29 nM) reduced viability in leukemia (MV4-11) and solid tumor cells (EC50 = 280 nM) with minimal impact on normal cells .

- Epigenetic Modulation : Treatment with 17 increased H3K4 methylation levels in MV4-11 cells, confirming target engagement .

Table 1. Key LSD1 Inhibitors and Their Activities

| Compound | Core Structure | R5 Substituent | Ki (LSD1) | Selectivity (vs. MAO-B) |

|---|---|---|---|---|

| 5 | Pyridine | Phenyl | 2.3 μM | Not reported |

| 9 | Pyridine | 5-Cyanophenyl | 540 nM | >16-fold |

| 13 | Pyridine | 4-Fluorophenyl | 220 nM | >45-fold |

| 17 | Pyridine | 4-Methyl | 29 nM | >640-fold |

| 22 | Pyridine | 4-OCF3 | 29 nM | >89-fold |

Table 2. Substituent Effects on LSD1 Inhibition

| Substituent | Example Compound | Ki (LSD1) | Activity Trend |

|---|---|---|---|

| -H | 5 | 2.3 μM | Baseline |

| -F (4-position) | 13 | 220 nM | 10× increase |

| -CN (5-position) | 9 | 540 nM | 4× increase |

| -CH3 | 17 | 29 nM | 79× increase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.